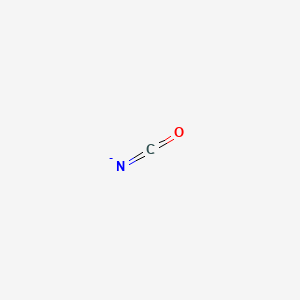
Patent
US04574059
Procedure details


Propionaldazine is synthesized by the reaction of propionaldehyde with hydrazine hydrate by operating as in Example 1. The cyclooligomerization reaction is then carried out according to the conditions described in Example 1, by causing the azine to react with the butadiene in a ratio of 1/3 in the presence of nickel prepared by the reduction of nickel acetylacetonate (1 at.g. of Ni for 20 moles of azine) and of triphenylphosphine. In 100 ml of tert. butanol, 12.15 g of 3,12-diethyl-1,2-diaza-1,5,9-cyclododecatriene are hydrogenated in 300-ml autoclave, in the presence of 1.3 g of rhodium catalyst deposited at 5% on alumina. The reaction is allowed to proceed for 30 minutes at 45° C. under 130 bars of hydrogen, then for 111/2 hours at 185° C. under 150 bars. The diamine (8.71 g) is phosgenated, in the form of the chlorhydrate, as in Example 1 in order to lead to 9.6 g (yield 90%) of crude isocyanate. The distillation of the latter leads to 1,10-diethyldecane-1,10-diisocyanate, a colorless liquid having a content of 2 NCO groups per mole and the following N.M.R. characteristics of the 13C atom (chemical shifts in relation to CDCl3 at 77 ppm): ##STR12##






[Compound]
Name
azine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Name
3,12-diethyl-1,2-diaza-1,5,9-cyclododecatriene
Quantity
12.15 g
Type
reactant
Reaction Step Seven


[Compound]
Name
diamine
Quantity
8.71 g
Type
reactant
Reaction Step Nine

Identifiers


|
REACTION_CXSMILES
|
[CH:1](=[O:4])CC.O.NN.C=CC=C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:31]([CH:33]1CC=CCCC=[CH:38][CH2:37][CH:36](CC)[N:35]=[N:34]1)[CH3:32].[H][H]>C(O)(C)(C)C.[Rh].[Ni].C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Ni+2]>[CH3:32][CH2:31]/[CH:33]=[N:34]/[N:35]=[CH:36]/[CH2:37][CH3:38].[N-:34]=[C:1]=[O:4] |f:1.2,10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Rh]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mol
|
|
Type
|
catalyst
|
|
Smiles
|
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ni+2]
|
Step Five
[Compound]
|
Name
|
azine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
Step Seven
|
Name
|
3,12-diethyl-1,2-diaza-1,5,9-cyclododecatriene
|
|
Quantity
|
12.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1N=NC(CC=CCCC=CC1)CC
|
Step Nine
[Compound]
|
Name
|
diamine
|
|
Quantity
|
8.71 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cyclooligomerization reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 185° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC/C=N/N=C/CC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N-]=C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.6 g | |
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
